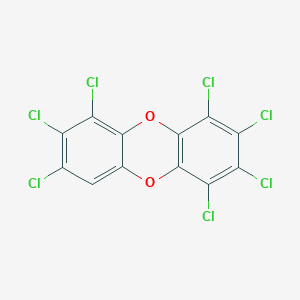

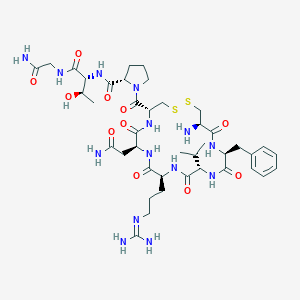

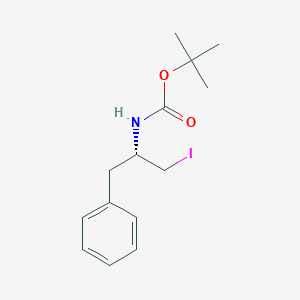

![molecular formula C11H12N2O3 B131752 2-乙氧基-1H-苯并[d]咪唑-7-羧酸甲酯 CAS No. 150058-27-8](/img/structure/B131752.png)

2-乙氧基-1H-苯并[d]咪唑-7-羧酸甲酯

描述

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (M2EBC) is a chemical compound of the benzo[d]imidazole family. It is a colorless to pale yellow liquid with a faint, aromatic odor. It is soluble in water and is used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals. M2EBC is also used in research and development of new drugs, as well as in laboratory experiments.

科学研究应用

晶体结构和分子构型

- 已研究了厄贝沙坦甲酯的晶体结构,其中包括化合物 2-乙氧基-1H-苯并[d]咪唑-7-羧酸甲酯。该化合物表现出独特的构象特征,包括特定的二面角和氢键,形成对其分子特性至关重要的三维网络 (李等人,2015)。

合成和结构分析

- 2-乙氧基-1H-苯并[d]咪唑-7-羧酸甲酯已参与其他化合物的合成,例如在制造抗结核剂的过程中。其晶体和分子结构对于理解其特性和潜在应用至关重要 (Richter 等人,2023)。

药物化学中的抑制特性

- 该化合物的类似物已被评估为血栓素合酶抑制剂,表明其在药物化学中具有特定治疗应用的潜力 (Manley 等人,1987)。

分析方法开发

- 2-乙氧基-1H-苯并[d]咪唑-7-羧酸甲酯已使用 LC-MS/MS 分析以量化药物物质,展示了其在分析化学和药物质量控制中的重要性 (Alluri 等人,2021)。

抗菌和抗结核活性

- 已合成出包含 2-乙氧基-1H-苯并[d]咪唑-7-羧酸甲酯核心部分的新型苯并咪唑-恶二唑杂交分子,并显示出有效的抗菌和抗结核活性 (Shruthi 等人,2016)。

抗乳腺癌潜力

- 已合成一系列该化合物的衍生物,并测试了它们对乳腺癌细胞系的抗增殖作用,突出了其在癌症研究中的潜在作用 (Karthikeyan 等人,2017)。

作用机制

安全和危害

属性

IUPAC Name |

methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(9(8)13-11)10(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPLKVMMSFGZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576395 | |

| Record name | Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150058-27-8 | |

| Record name | Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Methyl 2-ethoxybenzimidazole-7-carboxylate important in pharmaceutical research?

A1: This compound serves as a vital building block in synthesizing various ARBs, a class of drugs used to treat hypertension (high blood pressure). Its structure allows for further modifications, leading to the development of different ARB medications with potentially improved efficacy and safety profiles.

Q2: The research mentions unexpected ethyl group migration during the synthesis of ARBs. Can you elaborate on this observation?

A: During the synthesis of Candesartan Cilexetil, researchers observed an unexpected O-to-N ethyl group migration when reacting 1-benzyl-5-phenyl-1H-tetrazole with aryl bromides containing Methyl 2-ethoxybenzimidazole-7-carboxylate []. This unforeseen rearrangement led to the formation of undesired byproducts.

Q3: How did the researchers address the issue of ethyl group migration?

A: The research team successfully suppressed the unwanted ethyl group migration by substituting the triphenylphosphine and sodium mesitylenesulfonate combination with N-pivaloyl-l-valine as a ligand in the C-H arylation reaction []. This adjustment favored the formation of the desired Candesartan Cilexetil intermediate.

Q4: Are there any documented instances where Methyl 2-ethoxybenzimidazole-7-carboxylate was used successfully in ARB synthesis without encountering the migration issue?

A: Yes, the research highlights a successful application in synthesizing Olmesartan Medoxomil. When using an aryl bromide containing ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, the C–H arylation proceeded smoothly without ethyl group migration, efficiently yielding a late-stage intermediate for Olmesartan Medoxomil [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

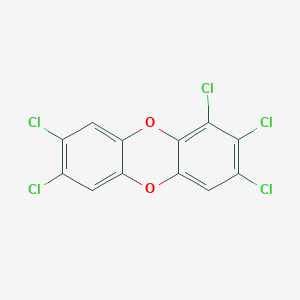

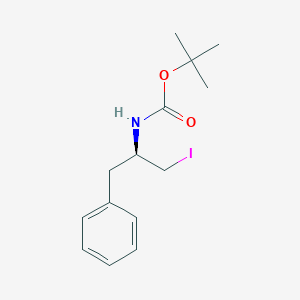

![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)

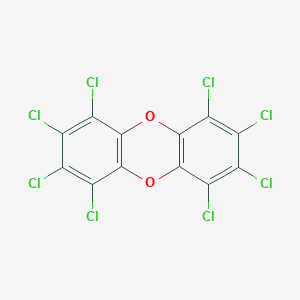

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)